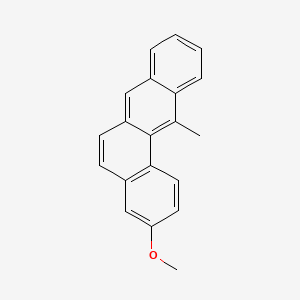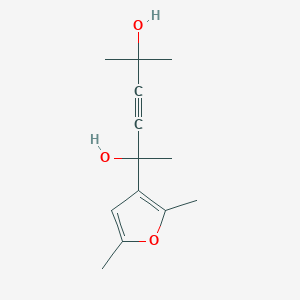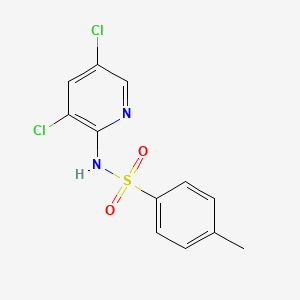
N-(3,5-Dichloropyridin-2-yl)-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Dichloropyridin-2-yl)-4-methylbenzene-1-sulfonamide is a chemical compound that features a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a sulfonamide group attached to a methylbenzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloropyridin-2-yl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 3,5-dichloropyridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(3,5-Dichloropyridin-2-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
科学研究应用
N-(3,5-Dichloropyridin-2-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3,5-Dichloropyridin-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atoms on the pyridine ring can enhance the compound’s binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
N-(3,5-Dichloropyridin-2-yl)-3-(1-methylpyrazol-4-yl)propanamide: Similar structure with a pyrazole ring instead of a methylbenzene ring.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features a pyridine ring with carboxamide groups.
Uniqueness
N-(3,5-Dichloropyridin-2-yl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of a dichloropyridine ring and a sulfonamide group attached to a methylbenzene ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
106691-25-2 |
|---|---|
分子式 |
C12H10Cl2N2O2S |
分子量 |
317.2 g/mol |
IUPAC 名称 |
N-(3,5-dichloropyridin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-2-4-10(5-3-8)19(17,18)16-12-11(14)6-9(13)7-15-12/h2-7H,1H3,(H,15,16) |
InChI 键 |
FVLZSRUFDBXXPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



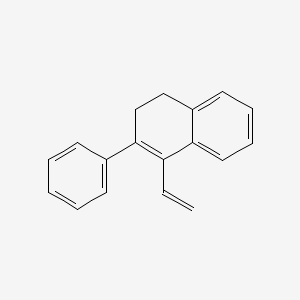
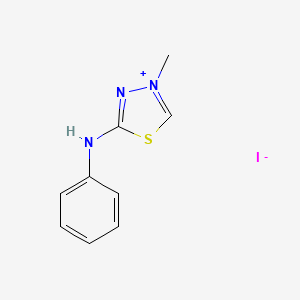
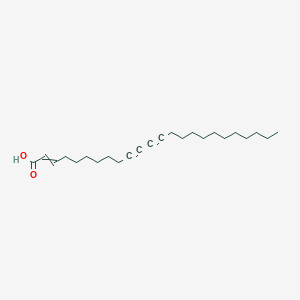
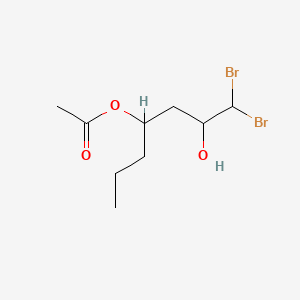
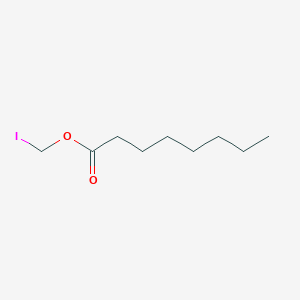


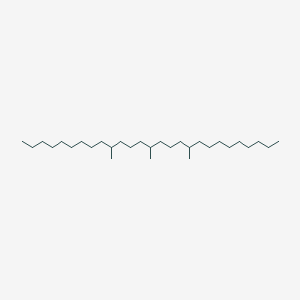
![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[(15-Bromopentadecyl)oxy]oxane](/img/structure/B14319853.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
